
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide, also known as 4'-fluoro-3'-thio-piperidinyl-carboxylic acid amide, is a synthetic compound that has gained significant attention in scientific research. This compound is a piperidine derivative with a thiophene-3-carboxamide moiety and a fluorophenyl group. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction.
Applications De Recherche Scientifique
1. Cancer Research
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is part of a class of compounds known for their potential in cancer research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, a related class, have been identified as potent and selective Met kinase inhibitors. These compounds, including analogues like BMS-777607, have shown promising results in inhibiting tumor growth in Met-dependent human gastric carcinoma models, leading to their advancement into clinical trials (Schroeder et al., 2009).
2. Anti-Angiogenic Properties
Another application of similar compounds is in the field of anti-angiogenesis, which is crucial for limiting tumor growth. Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).
3. Motilin Receptor Agonist Research
Compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) demonstrate the utility of this class in gastroenterology research. GSK962040, as a novel small molecule motilin receptor agonist, has shown efficacy in potentiating neuronal-mediated contractions of isolated gastric antrum tissue. This compound’s promising pharmacokinetic profiles have led to its selection for further developmental studies (Westaway et al., 2009).
4. Orexin Receptor Antagonist Research
The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. Its metabolism, disposition, and the identification of its principal circulating components in plasma have been thoroughly studied, providing valuable insights into the pharmacokinetics of such compounds (Renzulli et al., 2011).
5. Neurotransmitter Release and Reuptake Inhibition
Diphenylbutylpiperazinepyridyl derivatives, which are structurally related, have been evaluated for their effects on neurotransmitter release and reuptake. These compounds, including FG5865 and FG5891, have shown potent inhibitory action on the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine in rat synaptosomes. Additionally, they have displayed varying degrees of serotonin and dopamine release induction in perfused frontal cortical and striatal tissue (Pettersson, 1995).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-1-3-16(4-2-15)21-18(24)22-8-5-13(6-9-22)11-20-17(23)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSEZYKUBPPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)
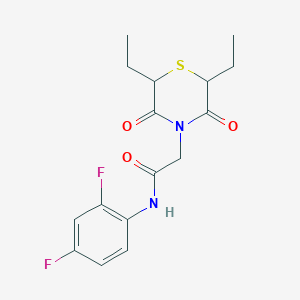

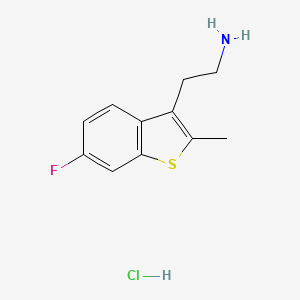

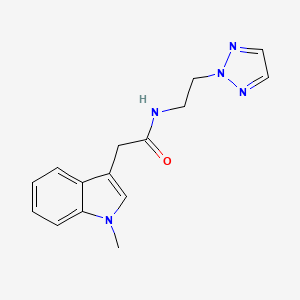
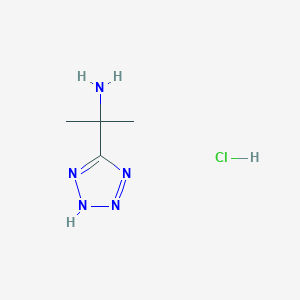
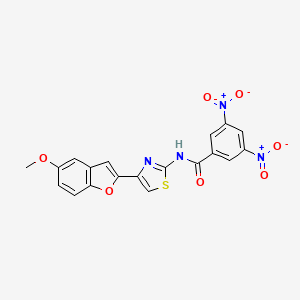
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)
![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)
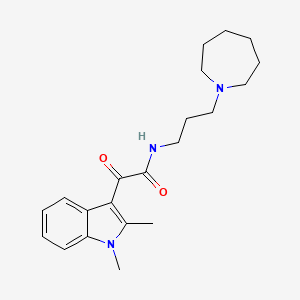
![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)
![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)